![molecular formula C12H9N3O8S B14339668 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione CAS No. 93801-70-8](/img/structure/B14339668.png)
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 2,4-dinitrophenyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of maleic anhydride with ammonia or primary amines. The resulting product is then reacted with 2,4-dinitrophenyl sulfanyl chloride under basic conditions to introduce the 2,4-dinitrophenyl sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the 2,4-dinitrophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dinitrophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
科学研究应用
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This interaction can affect various biochemical pathways, depending on the specific target.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with a similar 2,4-dinitrophenyl group, used in the detection of carbonyl compounds.
N-Phenylmaleimide: Shares the pyrrolidine-2,5-dione core and is used in polymer chemistry.
Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of a sulfonyl group.
Uniqueness
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is unique due to its combination of a reactive 2,4-dinitrophenyl group and a pyrrolidine-2,5-dione core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
属性
CAS 编号 |
93801-70-8 |
|---|---|
分子式 |
C12H9N3O8S |
分子量 |
355.28 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H9N3O8S/c16-10-3-4-11(17)13(10)23-12(18)6-24-9-2-1-7(14(19)20)5-8(9)15(21)22/h1-2,5H,3-4,6H2 |
InChI 键 |
VLCJNKHPAQQVKK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

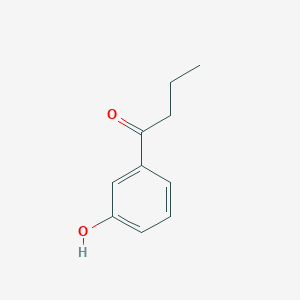
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
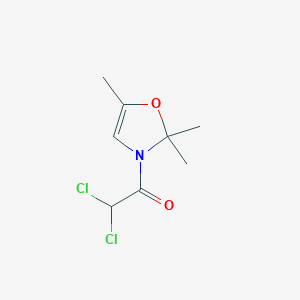
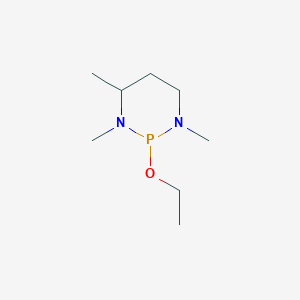
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
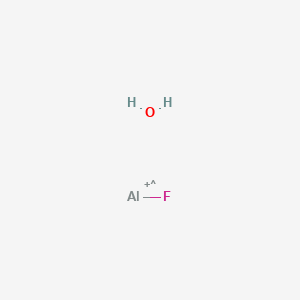
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
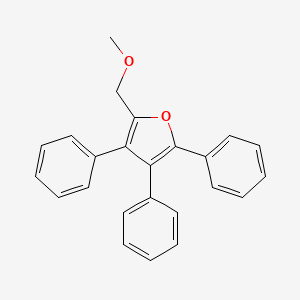
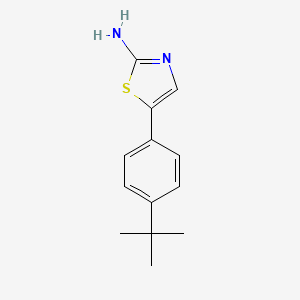
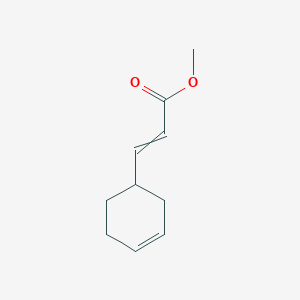

![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
